N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide
Description
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a boronic ester derivative featuring a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane ring at the meta position and an octadecanamide (18-carbon alkyl chain) group via an amide linkage. The tetramethyl dioxaborolane moiety enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing carbon-carbon bonds in drug discovery .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(33)32-27-23-21-22-26(25-27)31-34-29(2,3)30(4,5)35-31/h21-23,25H,6-20,24H2,1-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDNRTXLVSVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced via a palladium-catalyzed borylation reaction.
Coupling with Phenyl Ring: The boronic ester is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, which typically requires a palladium catalyst and a base.
Attachment of Octadecanamide Chain: The final step involves the attachment of the octadecanamide chain to the phenyl ring, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery . The phenyl ring and octadecanamide chain contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and targets .
Comparison with Similar Compounds
Key Observations :
- Solubility : Longer alkyl chains (e.g., octadecanamide) reduce polarity, favoring lipid solubility but limiting aqueous compatibility .
- Reactivity : Steric hindrance from branched chains (e.g., dimethylbutanamide) may slow Suzuki coupling kinetics, whereas para-substituted derivatives exhibit distinct electronic profiles .
- Stability : The tetramethyl dioxaborolane group stabilizes boronic acids, preventing protodeboronation in aqueous media .
Biological Activity
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies.
Molecular Structure and Characteristics :
- Molecular Formula : C17H20BNO2
- Molecular Weight : 281.162 g/mol
- CAS Number : 939430-30-5
- InChI Key : KVEIJNJPKCWYQF-UHFFFAOYSA-N
The compound features a dioxaborolane moiety, which is known for its role in various chemical reactions and potential biological applications.
1. Insecticidal Properties
Recent studies have highlighted the insecticidal potential of compounds with similar structural motifs. For instance, research on benzodioxole acids demonstrated significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study found that certain derivatives exhibited LC50 values indicating effective larvicidal action while showing low toxicity to mammalian cells .
| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |
|---|---|---|---|
| Compound 4 (Reference) | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |
| Temephos (Control) | <10.94 | Not specified | Not assessed |
This suggests that this compound may similarly exhibit insecticidal properties due to the presence of the dioxaborolane structure.
2. Cytotoxicity and Safety Profile
Evaluating the safety of new compounds is crucial. In studies involving related compounds, it was observed that certain derivatives did not exhibit significant toxicity in human peripheral blood mononuclear cells even at high concentrations . This indicates a favorable safety profile which could be relevant for this compound.
Case Study: Structure-Based Drug Design
A notable application of similar compounds in drug design has been their role in inhibiting cytochrome P450 enzymes. These enzymes are critical in drug metabolism and the biotransformation of xenobiotics. The binding interactions of phenyl-imidazoles with cytochrome P450 illustrate how structural modifications can enhance biological activity .
The design principles derived from these studies may be applicable to optimizing this compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
